REACTION_CXSMILES
|
[N+:1]([C:4]12[CH2:13][N:8]3[CH2:9][N:10]([CH2:12][N:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)([O-])=O.[H][H]>[Rh].C.C(O)C>[NH2:1][C:4]12[CH2:13][N:8]3[CH2:7][N:6]([CH2:12][N:10]([CH2:9]3)[CH2:11]1)[CH2:5]2 |f:2.3|
|
Name
|
|
Quantity
|
46.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C12CN3CN(CN(C1)C3)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Rh].C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(13 hours)
|
Duration
|
13 h
|
Type
|
FILTRATION
|
Details
|
) The reaction mixture was filtered with suction through Celite
|
Type
|
WASH
|
Details
|
the collected catalyst washed thoroughly with ethanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was pumped at 25°
|
Type
|
CUSTOM
|
Details
|
0.1 mm for 12 hours to remove traces of volatiles
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to yield 38.6 g
|
Type
|
CUSTOM
|
Details
|
The product may be recrystallized from benzene (80% recovery)
|
Type
|
CUSTOM
|
Details
|
to yield long needles, m.p. 214°-217°
|
Name
|
|
Type
|
|
Smiles
|
NC12CN3CN(CN(C1)C3)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |